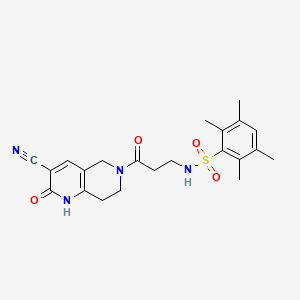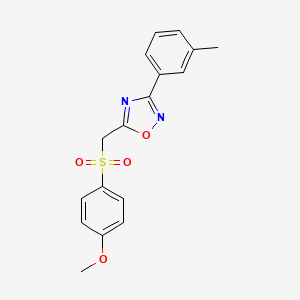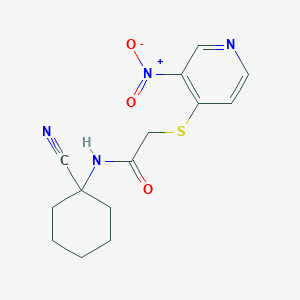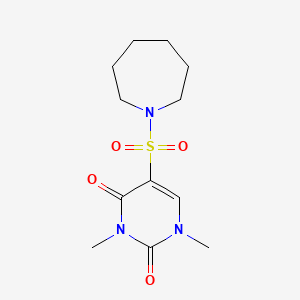
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about the compound’s appearance (such as color or state of matter at room temperature).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Properties
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in various fields due to its unique structural features. Research focused on the synthesis of related compounds reveals insights into the development of efficient, environmentally benign synthesis methods for complex molecules. For instance, a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), which shares similarities in structural complexity with 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, demonstrates the feasibility of creating valuable intermediates for further chemical transformations (Gu, Yu, Zhang, & Xu, 2009).
Pharmacological Potential
The pharmacological potential of compounds structurally related to 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied. Thiadiazole derivatives, for example, have been identified for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This suggests that 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide could serve as a lead compound for the development of new therapeutic agents (Lelyukh, 2019).
Role in Advanced Materials
Compounds with the thiadiazole moiety have found applications in the development of advanced materials, including light-sensitive materials and metal passivators. The synthesis and application of such compounds underline the potential of 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide in creating materials with unique properties, such as enhanced light sensitivity or corrosion resistance (Gu, Yu, Zhang, & Xu, 2009).
Drug Repurposing and Molecular Interactions
The repurposing of drugs with similar structural components has highlighted the versatility of such compounds in treating a wide array of diseases. Nitazoxanide, a compound with a nitrothiazole group, exemplifies the potential for repurposing, having applications ranging from antiprotozoal to antiviral treatments. This suggests the possibility of exploring 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide in various therapeutic contexts, capitalizing on its structural features for novel drug applications (Bharti et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks associated with handling or disposing of it.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Please note that the availability of this information can vary widely depending on the specific compound and how much research has been done on it. For a less-studied compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
4-methyl-N-(2-nitrophenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVUZPZLJUBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)




![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)


![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)


![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)
